molecular formula C19H17ClN2O2 B13576147 (2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B13576147
M. Wt: 340.8 g/mol
InChI Key: OCGHFRKCIUSUEI-XNTDXEJSSA-N
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Description

N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves a multi-step process. The synthetic route often starts with the preparation of the core structure, followed by the introduction of the cyano group and the propan-2-yloxy group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can be compared with similar compounds such as:

    N-(3-chlorophenyl)-2-cyano-3-phenylprop-2-enamide: Lacks the propan-2-yloxy group, which may affect its reactivity and biological activity.

    N-(3-chlorophenyl)-2-cyano-3-[2-(methoxy)phenyl]prop-2-enamide: Contains a methoxy group instead of a propan-2-yloxy group, potentially altering its chemical properties and applications

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H17ClN2O2/c1-13(2)24-18-9-4-3-6-14(18)10-15(12-21)19(23)22-17-8-5-7-16(20)11-17/h3-11,13H,1-2H3,(H,22,23)/b15-10+

InChI Key

OCGHFRKCIUSUEI-XNTDXEJSSA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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